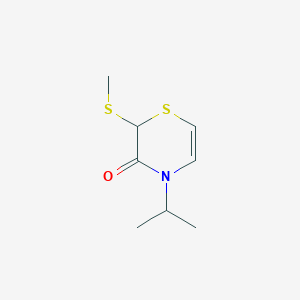![molecular formula C32H37NO2 B14386867 2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate CAS No. 88133-99-7](/img/structure/B14386867.png)
2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C32H37NO2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-hexyl[1,1’-biphenyl]-4-carboxylic acid with 2-cyano-4-hexylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for liquid crystal materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-hexylbiphenyl: Similar in structure but lacks the ester functional group.
4-Cyano-4’-n-pentylbiphenyl: Differing by the length of the alkyl chain.
4-Cyano-4’-octylbiphenyl: Another variant with a longer alkyl chain.
Uniqueness
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a cyano group, ester functionality, and biphenyl structure. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
88133-99-7 |
|---|---|
Molecular Formula |
C32H37NO2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(2-cyano-4-hexylphenyl) 4-(4-hexylphenyl)benzoate |
InChI |
InChI=1S/C32H37NO2/c1-3-5-7-9-11-25-13-16-27(17-14-25)28-18-20-29(21-19-28)32(34)35-31-22-15-26(23-30(31)24-33)12-10-8-6-4-2/h13-23H,3-12H2,1-2H3 |
InChI Key |
SJFHMDLXGHZCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
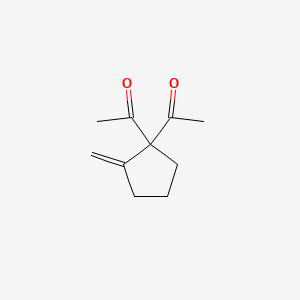
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
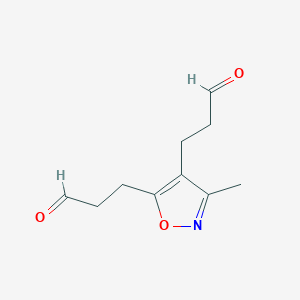
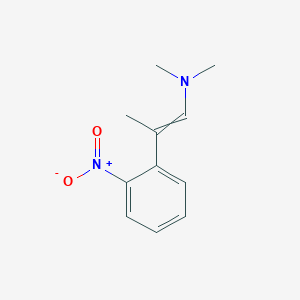
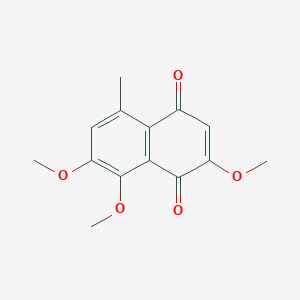
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)

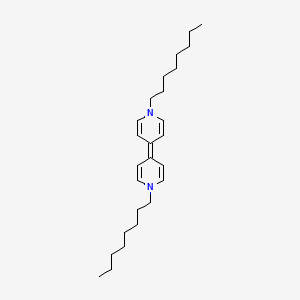
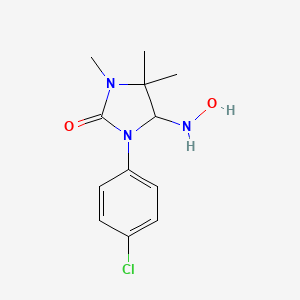
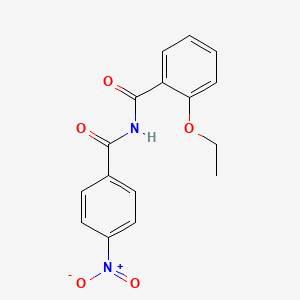
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)
